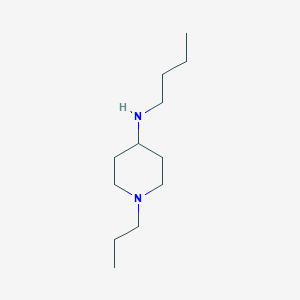

N-butyl-1-propylpiperidin-4-amine

Description

Significance of the Piperidine (B6355638) Core in Drug Discovery and Development

The piperidine ring is a ubiquitous structural motif found in a multitude of pharmaceuticals and natural alkaloids. wikipedia.orgencyclopedia.pub Its significance in drug discovery stems from a combination of favorable physicochemical properties and its ability to serve as a versatile scaffold for the introduction of diverse chemical functionalities. The three-dimensional, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. wikipedia.org

The incorporation of a piperidine moiety into a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. It can enhance solubility, modulate lipophilicity, and provide a basic nitrogen center that can be protonated at physiological pH, facilitating interactions with acidic residues in protein binding sites. researchgate.net This versatility has led to the development of piperidine-containing drugs across a wide spectrum of therapeutic areas, including but not limited to central nervous system (CNS) disorders, cancer, infectious diseases, and pain management. encyclopedia.pubresearchgate.netnih.gov

The following table showcases a selection of prominent drugs that feature the piperidine scaffold, highlighting the diverse therapeutic applications of this versatile heterocycle.

| Drug Name | Therapeutic Class |

| Haloperidol (B65202) | Antipsychotic wikipedia.org |

| Risperidone (B510) | Antipsychotic wikipedia.org |

| Methylphenidate | Stimulant (ADHD) wikipedia.org |

| Donepezil | Alzheimer's Disease encyclopedia.pubijnrd.org |

| Fentanyl | Opioid Analgesic researchgate.net |

| Minoxidil | Vasodilator (Hair Loss) wikipedia.org |

Overview of N-butyl-1-propylpiperidin-4-amine within the Chemical Landscape of Piperidine Derivatives

This compound belongs to the class of N-substituted 4-aminopiperidines, a subset of piperidine derivatives that has garnered significant interest in medicinal chemistry. In this compound, the piperidine ring is substituted at two key positions: the nitrogen atom (position 1) bears a propyl group, and the carbon at position 4 is attached to a secondary amine with a butyl group.

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests potential applications in areas where other N-substituted 4-aminopiperidines have shown promise, such as in the development of antifungal agents or as modulators of ion channels. mdpi.comnih.gov The synthesis of such a compound would likely proceed through standard synthetic methodologies for this class of molecules. A common and efficient method for preparing N-substituted 4-aminopiperidines is through the reductive amination of an N-substituted 4-piperidone (B1582916) with a primary amine. researchgate.netmdpi.com In the case of this compound, this would involve the reaction of N-propyl-4-piperidone with butylamine (B146782) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). mdpi.com

The following table outlines the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C12H26N2 |

| Molecular Weight | 198.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1019543-90-8 |

Historical Context of Piperidine-Based Chemical Probes and Therapeutics

The history of piperidine in chemistry and medicine is rich and dates back to the 19th century. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery marked the beginning of the exploration of this heterocyclic system.

Early research into piperidine-containing compounds was largely focused on the study of natural products. Alkaloids such as coniine, the toxic component of poison hemlock, and atropine, found in deadly nightshade, were among the first piperidine-containing natural products to be structurally characterized. wikipedia.orgencyclopedia.pub The potent physiological effects of these alkaloids spurred interest in the synthesis and pharmacological evaluation of simpler piperidine derivatives.

The 20th century witnessed a surge in the development of synthetic piperidine-based drugs. The discovery of the analgesic properties of meperidine (pethidine) in the 1930s was a landmark achievement that demonstrated the potential of synthetic piperidine derivatives as therapeutic agents. This led to the development of a wide range of opioid analgesics with the piperidine scaffold at their core, including the highly potent fentanyl and its analogues. researchgate.net

The latter half of the 20th century and the beginning of the 21st century have seen the expansion of piperidine-based drugs into virtually every area of medicine. From the antipsychotics haloperidol and risperidone to the antihistamine loratadine (B1675096) and the Alzheimer's drug donepezil, the piperidine scaffold has proven to be a remarkably versatile and enduring platform for the design of novel therapeutics. wikipedia.orgencyclopedia.pub The continued exploration of piperidine derivatives, including less-studied compounds like this compound, holds promise for the discovery of new and improved treatments for a wide range of diseases.

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-butyl-1-propylpiperidin-4-amine |

InChI |

InChI=1S/C12H26N2/c1-3-5-8-13-12-6-10-14(9-4-2)11-7-12/h12-13H,3-11H2,1-2H3 |

InChI Key |

XSVUMRDJUDAAGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCN(CC1)CCC |

Origin of Product |

United States |

Computational and Theoretical Chemistry of N Butyl 1 Propylpiperidin 4 Amine and Piperidine Scaffolds

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein. These studies are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Ligand-Protein Interaction Analysis for N-butyl-1-propylpiperidin-4-amine Derivatives

The analysis of ligand-protein interactions for piperidine (B6355638) derivatives reveals the critical role of the piperidine scaffold in establishing favorable contacts within protein binding sites. The nitrogen atom within the piperidine ring is often protonated at physiological pH, allowing it to form crucial hydrogen bonds and electrostatic interactions. nih.govnih.gov

For instance, molecular docking studies of piperidine-based inhibitors targeting HIV-1 protease have shown that the flexible piperidine ring can fit snugly into the S2 subsite of the protease. nih.gov This positioning allows for extensive van der Waals interactions and potential hydrogen bonds with the backbone atoms of the protein, contributing significantly to the inhibitor's potency. nih.gov Similarly, in studies of sigma-1 (σ1R) receptor ligands, the piperidine moiety has been identified as a key structural element for high affinity. nih.gov Docking simulations revealed that the protonated nitrogen of the piperidine ring interacts with key acidic residues like Asp126 and Glu172 in the σ1R binding pocket. nih.gov

The specific substitutions on the piperidine ring, such as the N-butyl and 1-propyl groups in this compound, are crucial for defining the binding specificity and affinity. These alkyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket, further anchoring the ligand. The 4-amino group can act as a hydrogen bond donor or acceptor, providing an additional point of interaction to enhance binding.

Prediction of Binding Affinities and Orientations

Computational methods are widely used to predict the binding affinity (often expressed as Ki or IC50 values) and the most stable binding orientation (pose) of a ligand within a protein's active site. nih.govcolumbia.edu For piperidine derivatives, docking studies have successfully rationalized observed structure-activity relationships.

In the context of σ1R antagonists, computational models have been used to compare different piperidine and piperazine (B1678402) derivatives. nih.gov These studies demonstrated that the piperidine core was associated with higher affinity for the σ1R compared to a piperazine core, a finding that was correlated with the protonation state and the resulting interaction patterns within the binding site. nih.gov The predicted binding poses showed that the orientation of the piperidine ring and its substituents determines the quality of interactions with key residues, such as Tyr206. nih.gov An improper orientation can lead to steric clashes, dramatically reducing binding affinity. nih.gov

The accuracy of these predictions is often enhanced by combining standard docking protocols with more advanced techniques like Induced Fit Docking (IFD), which allows for flexibility in both the ligand and the protein side chains during the docking process. nih.gov

Table 1: Binding Affinities of Selected Piperidine-Based Ligands for Sigma Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | σ1R | 3.2 | nih.govrsc.org |

| Haloperidol (B65202) | σ1R | 2.5 | rsc.org |

| Compound 5 (piperidine core) | σ1R | 3.64 | nih.gov |

| Compound 4 (piperazine core) | σ1R | 1531 | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules and their complexes over time. This method offers deeper insights than static docking models. researchgate.net

Conformational Stability and Dynamics of Piperidine Structures in Solution

The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces two distinct chair conformers: one with the N-H bond (or N-substituent) in an axial position and the other in an equatorial position. wikipedia.orgrsc.org

Extensive studies have shown that for piperidine itself, the equatorial conformer is more stable than the axial one in the gas phase and in nonpolar solvents. wikipedia.org In polar solvents, however, the axial conformer can become more stable. wikipedia.org The energy barrier for ring inversion is significantly higher than for nitrogen inversion, meaning the two chair conformers interconvert rapidly. wikipedia.org For N-alkylated piperidines like N-methylpiperidine, the equatorial conformation is strongly preferred. rsc.org

Computational studies on fluorinated piperidines have further revealed the complex interplay of factors governing conformational stability. In these derivatives, a strong preference for an axial orientation of the fluorine atom is often observed, which can be attributed to a combination of electrostatic and hyperconjugative interactions. nih.gov The polarity of the solvent also plays a significant role in modulating the free energy difference between conformers. nih.gov MD simulations in explicit solvent are crucial for capturing these environmental effects and understanding the dynamic equilibrium between different conformations. researchgate.net

Simulation of Ligand-Target Complexes and Binding Pathways

MD simulations are employed to assess the stability of a ligand's binding pose predicted by docking and to explore the pathways of ligand binding and unbinding. nih.gov By simulating the ligand-protein complex over nanoseconds, researchers can monitor the stability of key interactions. researchgate.netnih.gov

For example, MD simulations of a potent piperidine-based σ1R agonist (Compound 1) complexed with the receptor showed that the complex remained stable throughout the simulation. nih.gov Analysis of the root mean square deviation (RMSD) of the ligand and protein atoms confirmed that the ligand maintained a stable position within the binding site. nih.gov Furthermore, these simulations provide detailed maps of interactions, highlighting which protein residues form sustained hydrogen bonds, hydrophobic contacts, or water-bridged interactions with the ligand over time. nih.gov This information is invaluable for rationalizing the ligand's affinity and for designing new derivatives with improved binding characteristics. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides highly accurate information about molecular geometries, vibrational frequencies, and electronic properties, such as orbital energies and charge distributions. researchgate.netmdpi.com

DFT calculations have been widely applied to piperidine and its derivatives. Studies using the B3LYP functional, for example, have successfully predicted the heats of formation and evaluated the thermal stability of various substituted piperidines by calculating bond dissociation energies. nih.gov Such calculations are critical for understanding the intrinsic stability and reactivity of these compounds.

DFT has also been used to:

Optimize Molecular Geometry: DFT calculations provide precise bond lengths and angles that show excellent agreement with experimental values. researchgate.net

Analyze Vibrational Spectra: Calculated vibrational frequencies help in the assignment of experimental IR and Raman spectra. researchgate.netmdpi.com

Investigate Electronic Properties: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can be used to understand the electronic stability and reactivity of piperidine derivatives. researchgate.net

Study Reaction Mechanisms: DFT can model the potential energy surfaces of reactions involving piperidines, providing insight into conformational changes and reaction pathways. rsc.org It has been used to study the formation of complexes between piperidine and other molecules, like CO2, by elucidating the formation mechanism and the nature of the stabilizing interactions. rsc.orgacademicjournals.org

In a study combining DFT with experimental measurements, researchers investigated the SERS (Surface-Enhanced Raman Scattering) spectra of piperidine adsorbed on silver nanoparticles. The DFT calculations were essential to show that the chemical enhancement mechanism involved the formation of a complex between a deprotonated piperidine and a silver cation. mdpi.com

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Studies

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For piperidine derivatives, including this compound, computational methods such as Density Functional Theory (DFT) are employed to analyze their electronic characteristics. researchgate.net A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For piperidine-containing compounds, the HOMO is often localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The specific substituents on the piperidine ring and the nitrogen atom, such as the N-propyl and N-butyl groups in this compound, modulate the energies of the HOMO and LUMO. These substitutions can influence the electron density distribution across the molecule. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Piperidine Scaffolds

| Compound/Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Piperidine (general) | - | - | High |

| N-methylpiperidine | - | - | - |

| Substituted Piperidines | Variable | Variable | Generally Lowered |

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations provide a suite of descriptors that can quantify the reactivity of molecules like this compound. These descriptors, derived from the electronic structure, offer a more nuanced understanding of chemical behavior than simple structural analysis alone.

Important quantum chemical descriptors include:

Ionization Potential (I): Related to the HOMO energy (I ≈ -E_HOMO), it measures the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy (A ≈ -E_LUMO), it indicates the energy released upon adding an electron.

Electronegativity (χ): The average of the ionization potential and electron affinity (χ ≈ (I+A)/2), it describes the tendency of a molecule to attract electrons.

Chemical Hardness (η): Proportional to the HOMO-LUMO gap (η ≈ (I-A)/2), it quantifies the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Calculated as ω = χ² / (2η), this index measures the electrophilic character of a molecule.

For this compound, the presence of two amine groups would significantly influence these descriptors. The piperidine nitrogen, being a tertiary amine, and the 4-position primary amine will have different basicities and nucleophilicities, which can be rationalized through these calculated parameters. The alkyl substituents (propyl and butyl) will also have an electronic effect, albeit smaller than the amine functionalities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Development of Predictive Models for Biological Activity of Piperidine Derivatives

QSAR models are frequently developed for piperidine derivatives to predict their activity against various biological targets. nih.gov These models are built using a dataset of piperidine compounds with known activities. The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a predictive equation. researchgate.net

For instance, QSAR models have been successfully applied to predict the cardiotoxicity of piperidine derivatives, achieving high coefficients of determination (R² values between 0.90 and 0.94) for the external validation set. mdpi.com Other studies have focused on developing QSAR models for the antiproliferative activities of piperidine derivatives against cancer cell lines. nih.gov

Table 2: Common Descriptor Classes Used in QSAR Models for Piperidine Derivatives

| Descriptor Class | Examples | Relevance |

| 2D Descriptors | Molecular weight, LogP, topological indices | Encodes basic physicochemical properties and connectivity |

| 3D Descriptors | Molecular surface area, volume, shape indices | Describes the three-dimensional structure of the molecule |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, partial charges | Provides insights into electronic properties and reactivity |

Identification of Key Physicochemical and Structural Features Influencing Efficacy

Through the analysis of QSAR models, it is possible to identify the key molecular features that are either beneficial or detrimental to the biological activity of piperidine derivatives. These features can be electronic, steric, or hydrophobic in nature. nih.gov

For example, in a study on piperazine derivatives with antidepressant activities, descriptors related to the HOMO energy, dipole moment, and specific atom-type counts were found to be important for their activity. nih.gov The stereochemistry and substitution patterns on the piperidine ring are also often crucial for potency and selectivity. nih.gov The introduction of chiral centers in the piperidine ring can significantly impact selectivity for a biological target. thieme-connect.com

In Silico Prediction of Relevant Molecular Properties

Computational methods can be used to predict a variety of molecular properties that are important for understanding the behavior of a compound in a biological system.

Computational Assessment of Protonation States and pKa Values

The pKa value, which indicates the acidity or basicity of a functional group, is a critical parameter for drug-like molecules as it determines the charge state of the molecule at a given pH. The protonation state of a molecule influences its solubility, permeability, and binding to its biological target. nih.gov

Various computational software programs can predict pKa values with a reasonable degree of accuracy. researchgate.net These predictions are often based on empirical methods, quantum mechanical calculations, or a combination of both. For a series of phenacyl-piperidine derivatives, experimentally determined pKa values were found to be in close agreement with values calculated using prediction software. researchgate.net The protonation state of piperidine derivatives has been shown to be crucial for their binding to biological targets like the sigma-1 receptor. nih.gov

Prediction of ADMET-Related Parameters through Computational Models

The development of new chemical entities requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. In the realm of computational and theoretical chemistry, a variety of in silico models are employed to predict these properties for novel compounds, including those with a piperidine scaffold such as this compound. These predictive models are crucial for the early identification of candidates with favorable pharmacokinetic and safety profiles, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational ADMET prediction. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or property. acs.org For piperidine derivatives, QSAR models have been developed to predict a range of ADMET-related parameters. For instance, models have been constructed to predict the toxicity of piperidine derivatives against various organisms. nih.govbmdrc.orgnih.govcam.ac.uk These models often utilize topological descriptors and various regression techniques, such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM), to achieve high predictive accuracy. nih.govbmdrc.orgnih.gov

The predictive power of these models is rigorously evaluated through internal and external validation methods. nih.gov For a set of 33 piperidine derivatives, QSAR models based on Ordinary Least Squares-Multilinear Regression (OLS-MLR) and linear SVM showed determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets in predicting toxicity against Aedes aegypti. nih.govbmdrc.orgnih.gov

Table 1: Performance of Various QSAR Models in Predicting Toxicity of Piperidine Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Model | Determination Coefficient (r²pred) | Reference |

|---|---|---|

| MLR | 0.81 | nih.gov |

| Linear SVM | 0.81 | nih.gov |

| RBFNN | 0.81 | nih.gov |

| PPR | 0.78 | nih.gov |

| Radial SVM | 0.78 | nih.gov |

| GRNN | <0.78 | nih.gov |

| k-NN | <0.78 | nih.gov |

Data sourced from a study on 33 piperidine derivatives. nih.gov

Beyond general toxicity, specific toxicological endpoints are also of significant interest. One of the most critical is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to cardiotoxicity. expasy.org Computational models, including SVM and other machine learning approaches, are used to predict the hERG liability of compounds. expasy.org Physicochemical properties such as molecular weight (MW), polar surface area (PSA), and lipophilicity (logP) are key descriptors in these models. For example, a higher molecular weight and a logP value between 2.0 and 6.0 are often associated with a greater likelihood of hERG inhibition. expasy.org

The metabolism of piperidine-containing compounds is another critical area of ADMET prediction. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. researchgate.net Specifically, enzymes like CYP3A4 and CYP2D6 are known to be involved in the metabolism of piperidine derivatives, often through N-dealkylation. nih.govnih.govmolecular-modelling.ch Computational docking and quantum mechanics calculations can provide insights into the binding modes and reactivity of these compounds within the active sites of CYP enzymes. nih.gov For instance, studies on 4-aminopiperidine (B84694) drugs have highlighted the importance of interactions with residues like serine 119 in the CYP3A4 active site for their N-dealkylation. nih.govnih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is a key determinant of its potential efficacy for central nervous system (CNS) targets, as well as its potential for CNS-related side effects. In silico models for BBB penetration often utilize descriptors such as lipophilicity, charge, and the number of rotatable bonds. Decision tree models have been successfully employed to classify compounds as having strong or weak BBB permeation based on these calculated physicochemical descriptors.

Finally, the mutagenic potential of a compound is a critical toxicity endpoint. The Ames test is a widely used bacterial reverse mutation assay to assess this. In silico models have been developed to predict the outcome of the Ames test, which can serve as an early screening tool to flag potentially mutagenic compounds.

For a specific compound like This compound , its ADMET properties can be predicted using a variety of freely available online tools that implement these computational models. The following table presents a predicted ADMET profile for this compound based on such in silico tools.

Table 2: Predicted ADMET Properties of this compound This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability (logPapp) | High | Likely to have good intestinal absorption. |

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the blood-brain barrier. |

| Plasma Protein Binding | Moderate | A significant fraction will be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Moderate | Moderate rate of elimination from the body. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity via hERG blockade. |

| Ames Mutagenicity | Non-mutagen | Unlikely to be mutagenic. |

| Hepatotoxicity | Low Risk | Low probability of causing liver damage. |

These predictions are generated from in silico models and require experimental validation.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidationnih.govrsc.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of N-butyl-1-propylpiperidin-4-amine, one would expect to observe distinct signals corresponding to each unique proton environment in the molecule. The N-butyl and N-propyl groups would each show characteristic multiplets for their methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The piperidine (B6355638) ring protons would appear as a series of multiplets, with their chemical shifts influenced by their axial or equatorial positions and their proximity to the nitrogen atoms. The proton of the secondary amine (-NH-) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The chemical shifts of the carbons in the butyl and propyl chains would be found in the typical aliphatic region. The piperidine ring carbons would have their shifts influenced by the nitrogen atom and the substitution pattern. The carbon atom attached to the secondary amine (C4) would have a characteristic chemical shift.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| N-propyl-CH₂ | ~2.3-2.5 (t) | ~55-60 |

| N-propyl-CH₂ | ~1.4-1.6 (m) | ~20-25 |

| N-propyl-CH₃ | ~0.8-1.0 (t) | ~10-15 |

| Piperidine-H2, H6 (axial & equatorial) | ~2.0-3.0 (m) | ~50-55 |

| Piperidine-H3, H5 (axial & equatorial) | ~1.3-1.9 (m) | ~30-35 |

| Piperidine-H4 | ~2.5-3.0 (m) | ~45-50 |

| N-butyl-NH | ~1.0-2.0 (br s) | - |

| N-butyl-CH₂ | ~2.5-2.7 (t) | ~40-45 |

| N-butyl-CH₂ | ~1.3-1.5 (m) | ~30-35 |

| N-butyl-CH₂ | ~1.2-1.4 (m) | ~20-25 |

| N-butyl-CH₃ | ~0.8-1.0 (t) | ~10-15 |

Note: This is a predictive table based on general principles and data for similar compounds. Actual experimental values may vary.

For complex molecules, one-dimensional NMR spectra can be insufficient for a complete structural assignment. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. For piperidine derivatives, which can exist in different chair conformations, NOESY (Nuclear Overhauser Effect Spectroscopy) can be crucial for determining the spatial proximity of protons and thus assigning the stereochemistry, such as the axial or equatorial orientation of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govrsc.orgacs.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or five decimal places. This high accuracy allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₂H₂₈N₂), the calculated exact mass would be a key parameter for its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample by separating the main compound from any impurities. The mass spectrometer then provides the molecular weight of the eluting components, confirming the identity of the target compound and helping to identify any byproducts from the synthesis. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the compound.

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govrsc.orgacs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C-N bonds of the aliphatic amines, as well as the C-H stretching and bending vibrations of the alkyl groups.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-H Bend | 1350 - 1470 | Medium |

Note: This is a predictive table based on general principles. The exact peak positions and intensities can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. This indicates that the solid-state structure, including precise bond lengths, bond angles, and crystal packing information, has not been fully elucidated and published in the scientific literature.

However, the general methodology that would be applied to a crystalline sample of this compound is well-established. X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure.

Elucidation of Three-Dimensional Conformation and Crystal Packing

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal critical structural features. For piperidine derivatives, this includes the conformation of the six-membered ring, which typically adopts a chair conformation to minimize steric strain. nih.gov The analysis would also define the spatial orientation of the N-propyl and 4-butylamine substituents, including whether they are in axial or equatorial positions, and the precise torsion angles that dictate their arrangement.

Furthermore, the crystal packing arrangement, which describes how individual molecules are organized in the crystal lattice, would be determined. This involves identifying the unit cell parameters and the symmetry operations of the crystal's space group. This information is crucial for understanding the solid-state properties of the compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netacs.org This analysis is performed on the data obtained from X-ray crystallography. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a sample. This experimental data is then compared to the theoretical values calculated from the compound's chemical formula to verify its elemental composition and purity.

For this compound, with the chemical formula C₁₂H₂₆N₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 72.65 |

| Hydrogen | H | 1.008 | 26 | 26.208 | 13.22 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.13 |

| Total | 198.35 | 100.00 |

Experimental results from elemental analysis of a synthesized and purified sample of this compound would be expected to closely match these theoretical percentages, typically within a ±0.4% deviation, to confirm the correct empirical and molecular formula.

Future Directions and Emerging Research Areas for N Butyl 1 Propylpiperidin 4 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of piperidine (B6355638) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. nih.govnih.gov For a compound like N-butyl-1-propylpiperidin-4-amine, future research should focus on adopting these modern strategies to overcome the limitations of classical, often multi-step and low-yield, approaches.

Emerging synthetic strategies emphasize shortening the number of steps, increasing stereoselectivity, and reducing waste. nih.gov A promising recent development combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This method allows for the direct functionalization of the piperidine ring in a modular fashion, drastically cutting down the typical 7-17 step syntheses to just 2-5 steps and avoiding costly and toxic heavy metal catalysts like palladium. news-medical.net

Furthermore, green chemistry approaches are becoming central to pharmaceutical synthesis. nih.govacgpubs.org This includes using water as a solvent, employing biocatalysis, and deriving starting materials from sustainable sources like biomass. nih.govukri.org Research into biocatalytic routes, for instance, aims to convert biomass-derived intermediates into substituted piperidines, offering a sustainable pathway for which no current alternative exists. ukri.org Applying these principles to the synthesis of this compound could significantly reduce its environmental impact and production cost.

Table 1: Comparison of Synthetic Methodologies for Piperidine Synthesis

| Feature | Traditional Synthesis (e.g., Dieckman, Classical Alkylation) | Emerging Synthetic Methodologies |

|---|---|---|

| Number of Steps | Often high (7-17 steps) news-medical.net | Reduced (2-5 steps) news-medical.net |

| Catalysts | Often requires precious metals (e.g., Palladium) news-medical.net | Biocatalysts, Nickel, Gold(I) nih.govnews-medical.net |

| Sustainability | High waste generation, use of hazardous reagents nih.gov | Reduced waste, use of renewable resources and greener solvents acgpubs.orgukri.org |

| Efficiency & Cost | Time-consuming and costly news-medical.net | Improved efficiency, potentially lower cost news-medical.net |

| Stereoselectivity | Often challenging to control | High stereoselectivity achievable with modern catalysts nih.gov |

Design and Evaluation of Multi-Target Piperidine-Based Ligands

Complex, multifactorial diseases like Alzheimer's disease and chronic pain rarely respond well to drugs that act on a single target. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs)—single molecules designed to modulate multiple biological targets simultaneously, potentially offering improved efficacy and safety. nih.govnih.gov

The this compound scaffold is an ideal starting point for designing MTDLs. The piperidine core is a known critical feature for activity at various receptors, including those involved in neurological disorders. nih.govnih.gov For example, researchers have successfully developed piperidine-based MTDLs for Alzheimer's disease by combining a piperidine-containing fragment with other pharmacophores to simultaneously inhibit targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE1). nih.govacs.org Another study created dual-acting ligands for the histamine (B1213489) H3 and sigma-1 receptors for the treatment of pain. nih.gov

Future work on this compound could involve its functionalization and hybridization with other known pharmacophores to create novel MTDLs. The butyl and propyl groups can be systematically modified to fine-tune the compound's affinity and selectivity for a desired set of targets, such as those implicated in neurodegenerative diseases or complex psychiatric disorders.

Table 2: Examples of Multi-Target-Directed Ligands Based on Piperidine Scaffolds

| Compound Class/Example | Disease Target | Biological Targets Modulated | Research Finding |

|---|---|---|---|

| Piperine-derived ligands (e.g., PD07) | Alzheimer's Disease | Cholinesterases (AChE/BuChE), BACE1, Aβ Aggregation nih.govacs.org | Compound PD07 showed significant inhibitory activity and improved memory in preclinical models. nih.gov |

| Piperidine/Piperazine (B1678402) derivatives (e.g., Compound 12) | Nociceptive & Neuropathic Pain | Histamine H3 Receptor (H3R), Sigma-1 Receptor (σ1R) nih.gov | Compound 12 demonstrated a broad spectrum of analgesic activity in pain models. nih.gov |

| Donepezil-Coumarin Hybrids | Alzheimer's Disease | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) acs.org | Hybrids showed potent dual inhibitory activity. acs.org |

Application of Artificial Intelligence and Machine Learning in Piperidine Drug Discovery

The process of discovering and optimizing a drug candidate is incredibly time-consuming and expensive, with a vast chemical space to explore. astrazeneca.comnih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by rapidly analyzing massive datasets to predict molecular properties, identify novel drug targets, and even design new molecules from scratch. crimsonpublishers.commdpi.com

For this compound and its future derivatives, AI/ML offers several key applications:

Property Prediction: AI models can predict crucial physicochemical properties (solubility, bioavailability) and potential toxicity of novel derivatives before they are synthesized, saving time and resources. nih.gov

Virtual Screening: AI can screen vast virtual libraries of compounds to identify which piperidine derivatives are most likely to bind to a specific biological target. nih.gov

De Novo Design: Deep learning algorithms can generate entirely new molecular structures based on the this compound scaffold that are optimized for a desired therapeutic profile. mdpi.com

Target Identification: By analyzing complex biological data, AI can help identify new potential targets for which piperidine-based ligands could be developed. mdpi.com

Pairing graph neural networks with transfer learning, for instance, allows knowledge gained from large, early-stage datasets to improve predictive accuracy for more complex, later-stage properties where data is scarce. astrazeneca.com Integrating these AI tools into the research pipeline for this compound will accelerate the identification of promising drug candidates.

Table 3: Applications of AI/ML in the Drug Discovery Pipeline for Piperidine Derivatives

| Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analysis of genomic, proteomic, and clinical "big data". mdpi.com | Identification of novel disease targets for which piperidine derivatives could be effective. |

| Lead Discovery | Virtual high-throughput screening; prediction of drug-target interactions. nih.govnih.gov | Rapidly identifies hit compounds from large virtual libraries, reducing experimental screening. |

| Lead Optimization | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties; generative models for de novo design. mdpi.com | Designs molecules with improved efficacy and safety profiles; reduces late-stage failures. |

| Drug Repurposing | Analysis of drug-target interaction databases and disease pathways. nih.gov | Identifies new therapeutic uses for existing piperidine-based drugs. |

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target. chemicalprobes.org They are indispensable tools for basic research, allowing scientists to study the function of proteins in cells and organisms and to validate them as potential drug targets.

Derivatives of this compound could be developed into valuable chemical probes. The process involves designing a molecule with high potency and selectivity for a single target. This parent compound can then be modified by attaching a "tag" (e.g., a fluorescent group, a biotin (B1667282) molecule, or a photoreactive group) that allows for visualization or isolation of the target protein.

Future research should focus on identifying a specific biological target for which this compound or a close analog shows high affinity. Structure-activity relationship (SAR) studies would then be conducted to optimize this interaction. Once a potent and selective ligand is established, it can be synthetically modified to create a suite of chemical probes. These probes would enable researchers to investigate the role of the target protein in health and disease, providing fundamental biological insights and validating new therapeutic strategies.

Unexplored Therapeutic Applications for Piperidine-Based Scaffolds

The piperidine nucleus is a privileged scaffold, meaning it appears in drugs across an exceptionally wide range of therapeutic areas. nih.gov While some applications are well-established, such as in antipsychotics and analgesics, many others remain relatively unexplored for specific derivatives like this compound. ijnrd.orgnih.gov

The broad biological activity of piperidine-containing compounds suggests that this compound and its analogs could have potential in numerous fields:

Oncology: Piperidine derivatives have been investigated as anticancer agents, including as inhibitors of the HDM2-p53 protein-protein interaction. researchgate.net

Infectious Diseases: The scaffold is found in compounds with antibiotic, antiviral, and antiparasitic properties. nih.gov

Neuroprotection: Beyond symptomatic treatment for diseases like Alzheimer's, piperidine derivatives are being explored for their potential to protect neurons from damage. nih.govnih.gov

Metabolic Diseases: Certain piperidine compounds, such as voglibose, are used as anti-diabetic agents. ijnrd.org

A systematic screening of this compound and a library of its derivatives against a diverse panel of biological targets could uncover unexpected activities. This could open up entirely new lines of research and therapeutic development for this versatile chemical entity.

Table 4: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Piperidine Scaffold Precedent | Example of Piperidine Application/Target |

|---|---|---|

| Oncology | Inhibition of cancer-related protein-protein interactions. researchgate.net | HDM2-p53 inhibitors researchgate.net |

| Antiviral | Broad-spectrum antiviral activity reported for various piperidine alkaloids. nih.gov | Inhibition of viral replication cycles. |

| Antipsychotic | Core scaffold in many atypical antipsychotics targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov | Dopamine D2 and Serotonin 5-HT2A receptor antagonists. |

| Anti-inflammatory | Found in natural alkaloids with known anti-inflammatory effects. ijnrd.org | Modulation of inflammatory pathways. |

| Cardiovascular | Some derivatives show antihypertensive properties. acs.org | Calcium channel blockers, ACE inhibitors. |

Q & A

Q. What are the recommended synthetic routes for N-butyl-1-propylpiperidin-4-amine?

- Methodological Answer : The synthesis of piperidine derivatives typically involves alkylation or reductive amination. For This compound , a plausible route is the sequential alkylation of piperidin-4-amine. First, introduce the propyl group via nucleophilic substitution using propyl halide (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile or ethanol). Follow this with butylation using butyl halide, ensuring temperature control (40–60°C) to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and absence of unreacted intermediates.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥98%) .

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.

Q. What storage conditions are optimal for this compound?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Stability studies on analogous piperidine derivatives (e.g., 4-Anilino-1-benzylpiperidine) suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different alkylation protocols?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-alkylation or elimination). To address this:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, base strength) systematically.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dialkylated species).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to optimize reaction time and stoichiometry .

Example: A study on 1-ethyl-N-phenylpiperidin-4-amine showed that replacing ethanol with acetonitrile increased yield by 15% due to reduced solvent polarity .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., opioid or sigma receptors, based on structural analogs like 4-Anilino-1-benzylpiperidine) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers to infer blood-brain barrier permeability .

Q. How to analyze potential toxicity or environmental risks of this compound?

- Methodological Answer :

- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) for cytotoxicity screening (IC₅₀).

- Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains.

- Ecotoxicity Modeling : Employ tools like ECOSAR to predict aquatic toxicity based on logP and molecular weight .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may arise from impurities or polymorphic forms.

- Phase Solubility Analysis : Perform shake-flask experiments with solvents (e.g., water, ethanol, DCM) at 25°C.

- Powder X-Ray Diffraction (PXRD) : Check for crystallinity vs. amorphous forms.

- Hansen Solubility Parameters : Compare with structurally similar compounds (e.g., 1-benzylpiperidin-4-amine has higher solubility in DCM due to aromatic interactions) .

Experimental Design Recommendations

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during alkylation.

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) post-synthesis .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents.

- Waste Disposal : Neutralize alkyl halides with sodium bicarbonate before disposal.

- Emergency Procedures : For spills, absorb with vermiculite and treat with 10% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.